molecular formula C71H81N19O18S5 B079967 Siomycin CAS No. 12656-09-6

Siomycin

Cat. No. B079967
CAS RN: 12656-09-6
M. Wt: 1648.9 g/mol
InChI Key: AKFVOKPQHFBYCA-OFENGFFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The total synthesis of siomycin A has been a significant achievement, highlighting the complex nature of its chemical structure. Notably, the synthesis features a one-pot cyclization–elongation of strategic intermediates and late-stage formations of thiazoline and dehydroamino acid moieties (Mori et al., 2007). Furthermore, the completion of siomycin A's total synthesis was achieved by incorporating five synthetic segments, demonstrating the intricate steps required to synthesize this peptide antibiotic (Mori et al., 2008).

Molecular Structure Analysis

The molecular structure of siomycin A has been detailed through various spectroscopic techniques. One study provided 1H NMR spectral evidence, offering insights into the structure and conformation of siomycin A in solution (Tori et al., 1979). This detailed analysis reveals the complex nature of siomycin A's molecular structure.

Chemical Reactions and Properties

Siomycin interacts with ribosomes, affecting protein biosynthesis. Its inhibitory action is due to its interaction with ribosomes, specifically preventing the synthesis of polyphenylalanine by ribosomal subunits (Tanaka et al., 1970). This interaction underscores the biochemical mechanisms through which siomycin exerts its antibiotic effects.

Physical Properties Analysis

The physicochemical properties of siomycins A, B, and C have been characterized, revealing similarities among the three antibiotics. These studies have shown that siomycin B is derived from siomycin A during storage, whereas siomycin C is a natural product of Streptomyces sioyaensis (Ebata et al., 1969). Understanding these properties is crucial for the development and storage of siomycin-based antibiotics.

Chemical Properties Analysis

The synthesis of siomycin A's segments illustrates the chemical complexity of this antibiotic. The construction of practical segments for its total synthesis, including the dehydropiperidine and pentapeptide segments, demonstrates the elaborate chemical reactions involved in producing siomycin A (Mori et al., 2008). These studies highlight the antibiotic's intricate chemical properties and the challenges in synthesizing such compounds.

Scientific Research Applications

  • Siomycin inhibits the binding of aminoacyl-tRNA and factor G to ribosomes, affecting protein synthesis in bacteria (Modolell et al., 1971).

  • It is a sulfur-containing peptide antibiotic with high activity against gram-positive bacteria, including Mycobacterium tuberculosis and resistant strains of Staphylococcus (Wakisaka et al., 1973).

  • Siomycin A shows antitumor effects in vitro on various cell lines, inhibiting the proliferation of human tumor cell lines and inducing apoptosis (Wang et al., 2019).

  • It exhibits immunosuppressive properties against B-cells and T-cells, suggesting potential for treating antibody-mediated diseases (Ueno et al., 2004).

  • Siomycin inhibits protein biosynthesis in Escherichia coli by interacting with ribosomes (Tanaka et al., 1970).

  • The compound consists of major and minor components (A, B, and C), with siomycin B derived from A during storage, and C being a natural product of Streptomyces sioyaensis (Ebata et al., 1969).

  • The total synthesis of siomycin A, a representative of the thiostrepton family of peptide antibiotics, has been achieved (Mori et al., 2007).

  • Siomycin's resistance mechanism in actinomycetes producing it involves RNA-pentose methylases, which methylate 23S ribosomal RNA, rendering ribosomes resistant to these antibiotics (Thompson & Cundliffe, 1980).

  • Siomycin A inhibits the oncogenic transcription factor FoxM1, reducing its transcriptional activity, protein, and mRNA abundance, and consequently repressing downstream target genes (Radhakrishnan et al., 2006).

  • Siomycin A targets brain tumor stem cells partially through a MELK-mediated pathway, suggesting its potential in glioblastoma multiforme treatment (Nakano et al., 2011).

Safety And Hazards

Siomycin A is for R&D use only and not for drug, household, or other uses . It is recommended to consult the Material Safety Data Sheet for information regarding hazards and safe handling practices .

properties

IUPAC Name

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFVOKPQHFBYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H81N19O18S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1648.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sporangiomycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Siomycin
Reactant of Route 2
Siomycin
Reactant of Route 3
Siomycin
Reactant of Route 4
Siomycin
Reactant of Route 5
Siomycin
Reactant of Route 6
Siomycin

Citations

For This Compound
1,070
Citations
K Tanaka, S WATANABE, M TAMAKI - The Journal of Antibiotics, 1970 - jstage.jst.go.jp
… coli) siomycin … siomycin", monothiomalic acid-siomycin A, was found to have an inhibitory action on bacterial protein biosynthesis, similar to and to roughly the same extent as siomycin A…
Number of citations: 19 www.jstage.jst.go.jp
M Ebata, K Miyazaki, H Otsuka - The Journal of Antibiotics, 1969 - jstage.jst.go.jp
Materials and Methods Siomycins. Some siomycin preparations were supplied from the pilot plant of our company. Another, consisting of pure siomycin A, wasisolated from cultures of …
Number of citations: 33 www.jstage.jst.go.jp
S Watanabe - Journal of Molecular Biology, 1972 - Elsevier
… These facts suggest that siomycin inhibits the binding of N-ac≐tylphenylalanyl-tRNA at the … ribosomes is also inhibited by siomycin. Although siomycin does not release the prebound N-…
Number of citations: 131 www.sciencedirect.com
H Nishimura, S Okamoto, M Mayama… - The Journal of …, 1961 - jstage.jst.go.jp
A crystalline antibiotic, active against gram-pos1t1ve bacteria and mycobacteria, has been isolated from the broth of a strain of Streptomyces. This strain, which indexed H-690 in our …
Number of citations: 69 www.jstage.jst.go.jp
M Ebata, K MIYAZAKI, H OTSUKA - The Journal of Antibiotics, 1969 - jstage.jst.go.jp
… the main product of the streptomyces was shown, to be siomycin A. The present paper deals with the details of the composition and degradation products of siomycin A, and the purpose …
Number of citations: 25 www.jstage.jst.go.jp
M Ueno, S Furukawa, F Abe, M Ushioda… - The Journal of …, 2004 - jstage.jst.go.jp
… The antibiotic thiazole compound siomycin, which we have found … Moreover, siomycin showed inhibitory effect in both T-cell … Therefore, siomycin is a unique immunosuppressant which …
Number of citations: 47 www.jstage.jst.go.jp
JM Ll, B Cabrer, A Parmeggiani… - Proceedings of the …, 1971 - National Acad Sciences
… A single-site interaction of siomycin appears to be … Our studies have further shown that a peptide antibiotic, siomycin, … We have now shown that siomycin-treated ribosomes can carry …
Number of citations: 146 www.pnas.org
I Nakano, K Joshi, K Visnyei, B Hu, M Watanabe… - Neuro …, 2011 - academic.oup.com
… , siomycin A, potently reduced MELK expression and inhibited tumor growth in vivo. Treatment of stemlike GBM cells with siomycin A … of siomycin A–treated stemlike GBM cells. In vivo, …
Number of citations: 73 academic.oup.com
K Tokura, K TORI, Y YOSHIMURA… - The Journal of …, 1980 - jstage.jst.go.jp
(SIM) isolated from Streptomyces sioyaensis1) belongs to the thiostrepton group of antibiotics and was shown to consist of one major component (SIM-A) and two minor components (…
Number of citations: 18 www.jstage.jst.go.jp
T Mori, S Higashibayashi, T Goto… - Chemistry–An Asian …, 2008 - Wiley Online Library
The total synthesis of siomycin A (1), a representative compound of the thiostrepton family of peptide antibiotics, was achieved by incorporating the five synthetic segments A (2), B (3), C …
Number of citations: 25 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.